molecular formula C9H5Br3O2 B15218210 2,3,5-Tribromocinnamic acid

2,3,5-Tribromocinnamic acid

Cat. No.: B15218210
M. Wt: 384.85 g/mol
InChI Key: JDYSIRLBFHIMOO-OWOJBTEDSA-N
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Description

2,3,5-Tribromocinnamic acid is a derivative of cinnamic acid, characterized by the presence of three bromine atoms at the 2, 3, and 5 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-tribromocinnamic acid typically involves the bromination of cinnamic acid. The process can be carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters precisely. This ensures high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Tribromocinnamic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cinnamic acids, while oxidation and reduction reactions can produce different oxidation states and bromination levels of the compound.

Scientific Research Applications

2,3,5-Tribromocinnamic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3,5-tribromocinnamic acid exerts its effects involves interactions with various molecular targets and pathways. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce specific biological responses.

Comparison with Similar Compounds

Uniqueness: 2,3,5-Tribromocinnamic acid is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other halogenated derivatives.

Properties

Molecular Formula

C9H5Br3O2

Molecular Weight

384.85 g/mol

IUPAC Name

(E)-3-(2,3,5-tribromophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+

InChI Key

JDYSIRLBFHIMOO-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/C(=O)O)Br)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)Br)Br)Br

Origin of Product

United States

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